molecular formula C20H23N5O2 B2640478 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894998-04-0

1-(2,4-dimethylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2640478
CAS No.: 894998-04-0
M. Wt: 365.437
InChI Key: OZZFJACOFQOPEN-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidin-4-one core and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: Formation of the pyrazolo[3,4-d]pyrimidin-4-one core through cyclization of appropriate precursors.

    Functional group modifications: Introduction of the 2,4-dimethylphenyl and piperidin-1-yl groups through substitution reactions.

    Industrial production: Large-scale synthesis may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound.

    Common reagents and conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve desired outcomes.

    Major products: The products formed depend on the specific reaction and conditions used, often resulting in modified versions of the original compound with altered functional groups.

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for therapeutic uses, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

1-(2,4-dimethylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared to other similar compounds, highlighting its uniqueness:

    Similar compounds: Other pyrazolo[3,4-d]pyrimidin-4-one derivatives with different substituents.

    Uniqueness: The specific combination of the 2,4-dimethylphenyl and piperidin-1-yl groups may confer unique biological activity or chemical properties, distinguishing it from other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-6-7-17(15(2)10-14)25-19-16(11-22-25)20(27)24(13-21-19)12-18(26)23-8-4-3-5-9-23/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZFJACOFQOPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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